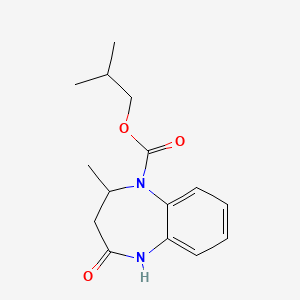![molecular formula C23H27N5O2S B11305945 4-(4-{[1,1'-Biphenyl]-4-sulfonyl}piperazin-1-YL)-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B11305945.png)
4-(4-{[1,1'-Biphenyl]-4-sulfonyl}piperazin-1-YL)-N-ethyl-6-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{[1,1’-Biphenyl]-4-sulfonyl}piperazin-1-YL)-N-ethyl-6-methylpyrimidin-2-amine is a complex organic compound that features a biphenyl sulfonyl group attached to a piperazine ring, which is further connected to an ethyl and methyl-substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[1,1’-Biphenyl]-4-sulfonyl}piperazin-1-YL)-N-ethyl-6-methylpyrimidin-2-amine typically involves multiple steps:
Formation of the Biphenyl Sulfonyl Chloride: The biphenyl sulfonyl chloride is synthesized by reacting biphenyl with chlorosulfonic acid under controlled conditions.
Piperazine Derivative Formation: The biphenyl sulfonyl chloride is then reacted with piperazine to form the biphenyl sulfonyl piperazine intermediate.
Pyrimidine Ring Formation: The intermediate is further reacted with ethyl and methyl-substituted pyrimidine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The biphenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides and amines.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine
Pharmacology: The compound has potential as a drug candidate due to its structural features that may interact with biological targets.
Biochemistry: It can be used in studies involving enzyme inhibition and receptor binding.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Potential use in the development of new therapeutic agents.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The biphenyl sulfonyl group may enhance binding affinity, while the piperazine and pyrimidine rings can interact with active sites or allosteric sites on proteins. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-{[1,1’-Biphenyl]-4-sulfonyl}piperazin-1-YL)-N-methylpyrimidin-2-amine
- 4-(4-{[1,1’-Biphenyl]-4-sulfonyl}piperazin-1-YL)-N-ethyl-6-chloropyrimidin-2-amine
Uniqueness
The presence of both ethyl and methyl groups on the pyrimidine ring in 4-(4-{[1,1’-Biphenyl]-4-sulfonyl}piperazin-1-YL)-N-ethyl-6-methylpyrimidin-2-amine provides unique steric and electronic properties that can influence its reactivity and binding characteristics, distinguishing it from similar compounds.
Properties
Molecular Formula |
C23H27N5O2S |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-ethyl-4-methyl-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C23H27N5O2S/c1-3-24-23-25-18(2)17-22(26-23)27-13-15-28(16-14-27)31(29,30)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-12,17H,3,13-16H2,1-2H3,(H,24,25,26) |
InChI Key |
RBSGKADUADIQDG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11305886.png)
![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11305889.png)
![2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11305891.png)
![6-Chloro-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305898.png)
![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}cyclohexanecarboxamide](/img/structure/B11305900.png)
![N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305908.png)
![N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline](/img/structure/B11305909.png)
![N-(4-methoxyphenyl)-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11305923.png)
![2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11305929.png)
![4-Acetyl-2-methylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11305930.png)
![3-chloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11305937.png)
![4,7-Bis(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11305938.png)
![2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11305940.png)
